1-Amino-4-(2-methylanilino)anthracene-9,10-dione
Description
Properties
CAS No. |
54946-78-0 |
|---|---|
Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-amino-4-(2-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O2/c1-12-6-2-5-9-16(12)23-17-11-10-15(22)18-19(17)21(25)14-8-4-3-7-13(14)20(18)24/h2-11,23H,22H2,1H3 |
InChI Key |
JPHKTVKOJQHNSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 1,4,5,8-Tetrachloroanthraquinone or 1,4-ditosylanthraquinone derivatives are commonly used as electrophilic substrates.
- 2-Methylaniline (o-toluidine) serves as the nucleophilic amine source.
Reaction Conditions
- The halogenated anthraquinone is reacted with 2-methylaniline under heating conditions, often in an inert solvent such as pyridine or methylene chloride.
- Typical reaction temperatures are around 100°C.
- Reaction times vary from 3 to 24 hours depending on the substrate and solvent system.
Mechanism and Outcome
- The nucleophilic amine attacks the activated carbon centers bearing halogen or tosyl groups, displacing them and forming amino or anilino substituents.
- Mono-substituted or di-substituted products can be isolated depending on stoichiometry and reaction control.
- The products are often purified by extraction, washing, drying, and chromatographic methods such as silica gel or alumina column chromatography.
Purification and Characterization
- Recrystallization from ethanol-water mixtures is commonly employed.
- Thin-layer chromatography (TLC) with hexanes/ethyl acetate (90:10) is used to monitor reaction progress.
- The final diaminoanthraquinone derivatives show characteristic bright blue spots on TLC with Rf ~0.65.
Data Summary Table
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Halogenated anthraquinone + 2-methylaniline | Pyridine, 100°C, 3-24 h | High yield | Nucleophilic aromatic substitution |
| Extraction | 10% aqueous HCl, methylene chloride | - | Separation of organic layer |
| Purification | Silica gel chromatography, alumina column | - | Removal of impurities |
| Recrystallization | Ethanol + water | Pure solid | Improves purity and crystallinity |
(Adapted from patent US4661293A and EP0204304B1)
Alternative Oxidative Amination Approach
A complementary method involves oxidative amination starting from 1,4-dihydroxyanthracene-9,10-dione:
- Treatment of 1,4-dihydroxyanthracene-9,10-dione with primary amines (e.g., butylamine as a model) in the presence of oxidizing agents such as iodobenzene-diacetate leads to aminoanthraquinone derivatives.
- This method proceeds via oxidative coupling and substitution at the hydroxy positions.
- Subsequent modifications such as reduction, methylation, or acylation can further functionalize the molecule.
- Although this specific example uses butylamine, the method is adaptable to substituted anilines like 2-methylaniline.
This approach yields products with good purity and allows for structural diversification, though it is less direct for the exact compound .
Catalytic and Multistep Functionalization Routes
- Advanced synthetic routes involve catalytic annulation and glycosylation steps on aminoanthraquinone intermediates, enabling complex substitution patterns.
- Catalysts such as indium bromide or indium triflate have been used to functionalize aminoanthraquinones at mild conditions.
- While these methods are more relevant for complex derivatives, they demonstrate the versatility of anthraquinone functionalization chemistry and may be adapted for preparing this compound analogues.
(Review on anthraquinone functionalization methods)
Summary and Comparative Analysis
| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution on halogenated anthraquinone | 1,4-Dichloro or ditosylanthraquinone | 2-Methylaniline, pyridine, 100°C | High yield, straightforward | Requires halogenated precursors |
| Oxidative amination of dihydroxyanthraquinone | 1,4-Dihydroxyanthracene-9,10-dione | Primary amine, iodobenzene-diacetate | Enables diverse functionalization | Multi-step, moderate yields |
| Catalytic annulation and glycosylation | Aminoanthraquinone derivatives | Indium catalysts, acid catalysis | Mild conditions, complex products | More complex, less direct |
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-(o-tolylamino)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Scientific Research Applications
1-Amino-4-(o-tolylamino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Medicine: Explored for its antiviral and antibacterial properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-Amino-4-(o-tolylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerases, enzymes crucial for DNA replication and repair, thereby exerting its anticancer effects . Additionally, the compound’s ability to generate reactive oxygen species contributes to its cytotoxicity against cancer cells .
Comparison with Similar Compounds
Key Observations :
- Alkylamino substituents (e.g., ethyl or butyl groups) contribute to higher molecular weights and lipophilicity compared to aromatic amines .
- Substituent position affects steric interactions and biological activity. For example, 2,3-dibutylamino derivatives exhibit higher cytotoxicity than monosubstituted analogs .
Anticancer Activity
Biological Activity
1-Amino-4-(2-methylanilino)anthracene-9,10-dione is a synthetic compound belonging to the anthracene derivative family, which has garnered attention for its diverse biological activities, particularly in cancer research. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 281.31 g/mol. The compound features a fused three-ring structure typical of anthracenes, with an amino group and a methylaniline substituent that significantly influence its biological properties.
Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:
- DNA Intercalation : The compound can intercalate between DNA base pairs, disrupting replication and transcription processes, which may lead to apoptosis in cancer cells.
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as protein kinase CK2, which is involved in cell proliferation and survival pathways. This inhibition can reduce tumor growth and enhance the efficacy of existing chemotherapy agents.
- Anti-inflammatory Effects : Studies have demonstrated its capacity to inhibit the production of inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-1β in activated macrophages . This anti-inflammatory property may provide additional therapeutic benefits in diseases characterized by chronic inflammation.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- In Vitro Studies : Research has shown that this compound effectively inhibits the proliferation of various cancer cell lines. For example, it demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and leukemia cells (HL-60), with IC50 values indicating potent activity.
- Mechanistic Insights : The compound's ability to induce apoptosis has been linked to its interaction with cellular signaling pathways that regulate cell survival and death. This includes activation of caspases and modulation of Bcl-2 family proteins .
Comparison with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Mitoxantrone | C_{22}H_{24}N_4O_5 | Approved anticancer agent; known for its intercalating properties |
| Ametantrone | C_{22}H_{24}N_4O_5 | Similar structure; used in cancer treatment but with different side effects |
| 1-Amino-4-(methylamino)anthracene-9,10-dione | C_{16}H_{15}N_2O_2 | Exhibits similar anticancer properties but with different reactivity profiles |
The unique substitution pattern in this compound enhances its binding affinity for DNA compared to these related compounds, suggesting a distinct mechanism that could be exploited for therapeutic purposes.
Case Studies
Case Study 1: Inhibition of Cancer Cell Proliferation
A study conducted on the effects of this compound on MCF-7 breast cancer cells reported a significant reduction in cell viability at concentrations as low as 5 μg/mL. The results indicated that the compound induces apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on RAW264.7 macrophages showed that treatment with this compound significantly decreased NO and TNF-α production upon LPS stimulation. This suggests potential applications in managing inflammatory diseases alongside cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
